3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one
Description
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-8-methoxybenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2O4/c1-25-12-5-7-14-15-8-6-13(10-20(15)27-21(24)16(14)9-12)26-11-17-18(22)3-2-4-19(17)23/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESBMUMMQNARAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[c]chromen-6-one core: This step involves the cyclization of a suitable precursor, such as a substituted coumarin, under acidic or basic conditions.
Introduction of the 2,6-dichlorobenzyl group: This step is achieved through an etherification reaction, where the benzo[c]chromen-6-one core is reacted with 2,6-dichlorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the 2,6-dichlorobenzyl group.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties: Studies have shown its effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.
- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through modulation of specific signaling pathways involved in apoptosis and cell cycle regulation.
- Anti-inflammatory Effects: The compound has been noted for its ability to reduce inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.
Medicinal Chemistry
In medicinal chemistry, 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one serves as a lead compound for the synthesis of novel derivatives aimed at enhancing biological activity and reducing toxicity. Its structural features allow for modifications that can improve pharmacokinetic properties.
Drug Development
The compound is being investigated for its potential use in drug formulations targeting specific diseases. Its unique chemical properties make it a candidate for further exploration in the development of new therapeutic agents.
Case Studies
- Anticancer Studies: A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell growth and induction of apoptosis. The research highlighted the importance of further exploring its mechanism to develop targeted therapies .
- Anti-inflammatory Research: Another study focused on the anti-inflammatory properties of the compound showed promising results in reducing cytokine production in vitro. This suggests its potential application in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interfering with cellular processes: Such as cell signaling, gene expression, or metabolic pathways.
Inducing oxidative stress: Leading to cell damage or apoptosis in certain cell types.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Dichlorobenzyl vs. Dimethoxybenzyl
Compound 2s : 3-((3,5-Dimethoxybenzyl)oxy)-8-methoxy-6H-benzo[c]chromen-6-one ()
- Structural Differences : Replaces the 2,6-dichlorobenzyl group with a 3,5-dimethoxybenzyl substituent.
- Synthetic Yield: Compound 2s was synthesized in 43% yield using 1-(bromomethyl)-3,5-dimethoxybenzene, suggesting steric hindrance from the dichlorobenzyl group in the target compound may lower yields . Spectroscopic Data: The ¹H NMR of 2s shows aromatic protons at δ 6.42–6.59 ppm (dimethoxybenzyl), whereas the dichlorobenzyl group would likely deshield adjacent protons, shifting signals upfield .
Key Data Table :
| Property | Target Compound (2,6-dichloro) | Compound 2s (3,5-dimethoxy) |
|---|---|---|
| Substituent Electronic Effect | Electron-withdrawing | Electron-donating |
| ¹H NMR (Aromatic H) | Not reported | δ 6.42–6.59 ppm |
| Yield | Not reported | 43% |
Saturation of the Benzochromenone Core
Compound from : 3-[(2,6-Dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Structural Differences : Incorporates a tetrahydro (saturated) ring system at positions 7–10, compared to the fully aromatic core of the target compound.
- Solubility: Increased aliphatic character may enhance aqueous solubility relative to the aromatic analog .
Key Data Table :
| Property | Target Compound (Aromatic) | Compound in (Tetrahydro) |
|---|---|---|
| Ring Saturation | Fully aromatic | Partially saturated (7–10) |
| Molecular Formula | C₂₁H₁₃Cl₂O₄ | C₂₁H₁₇Cl₂O₄ |
| Solubility Prediction | Lower | Higher |
Positional Isomerism of Dichloro Substitution
highlights the significance of chlorine substituent positions in bioactive compounds. For example:
- (2,4-Dichlorobenzyl) vs. (2,6-Dichlorobenzyl): Biological Activity: In collagenase inhibitors, 2,6-dichloro substitution resulted in stronger hydrogen bonding (1.961 Å vs. 2.202 Å for 2,4-dichloro) and slightly lower Gibbs free energy (−6.5 kcal/mol vs. −6.4 kcal/mol), suggesting enhanced binding affinity .
Biological Activity
3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one, a synthetic organic compound, has garnered attention for its diverse biological activities. This article aims to explore its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzochromenone core with a dichlorobenzyl ether substituent and a methoxy group. Its molecular formula is , with a molecular weight of approximately 405.24 g/mol. The structural features contribute to its unique biological activity profile.
Research indicates that this compound interacts with various molecular targets, influencing several cellular pathways:
- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. It appears to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting specific enzymes involved in inflammatory pathways.
Case Studies and Experimental Data
- In Vitro Studies : In a study evaluating the cytotoxic effects on various cancer cell lines, this compound demonstrated significant inhibition of cell viability at concentrations above 10 µM. The IC50 value was determined to be around 15 µM for specific cancer cell lines, indicating moderate potency.
- Mechanistic Insights : Research has shown that the compound can modulate the expression of apoptosis-related proteins, such as Bcl-2 and caspases, suggesting a mechanism involving the intrinsic apoptotic pathway.
- Comparative Analysis : A comparative study with structurally similar compounds revealed that variations in halogen substitution significantly influence biological activity. For instance, compounds lacking chlorine substitutions exhibited reduced anticancer efficacy.
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against certain bacteria | |
| Anti-inflammatory | Reduces markers of inflammation |
Table 2: Structure-Activity Relationship (SAR)
| Compound Name | IC50 (µM) | Key Features |
|---|---|---|
| This compound | 15 | Dichlorobenzyl ether |
| 3-(2-chlorobenzyl)oxy)-4-methylbenzo[c]chromen-6-one | 30 | Lacks dichlorination |
| 3-(2-bromobenzyl)oxy)-6H-benzo[c]chromen-6-one | 25 | Bromine substitution |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Condensation reactions to assemble the benzochromene core.
- Protection-deprotection strategies for introducing methoxy and dichlorobenzyl groups .
- Green chemistry approaches , such as using glycerol as a solvent and scandium triflate (Sc(OTf)₃) as a catalyst, which improve reaction efficiency and sustainability .
- Key considerations include optimizing reaction time, temperature, and catalyst loading to enhance yield and purity.
Q. How can spectroscopic techniques characterize the structural integrity of this compound?
- Methodological Answer :
- NMR (¹H and ¹³C) : Assigns protons and carbons in the benzochromene core and substituents (e.g., methoxy and dichlorobenzyl groups).
- Mass spectrometry (MS) : Confirms molecular weight (e.g., molecular ion peak at m/z 402.2 for C₂₂H₁₅Cl₂O₄).
- X-ray crystallography : Resolves crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking .
Q. What preliminary assays are used to screen its biological activity?
- Methodological Answer :
- Antioxidant assays : DPPH radical scavenging or FRAP to evaluate electron-donating capacity.
- Anti-inflammatory models : Inhibition of COX-2 or TNF-α in cell-based assays.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Dose-response analysis : Validate activity across multiple concentrations to rule out false positives/negatives.
- Structural analogs comparison : Compare with derivatives (e.g., 8-methoxy-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one) to isolate substituent effects .
- Mechanistic studies : Use siRNA knockdown or receptor-binding assays to identify molecular targets .
Q. What experimental designs optimize reaction conditions for scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent ratio) and identify optimal conditions .
- Catalyst screening : Test alternatives to Sc(OTf)₃ (e.g., Lewis acids or enzymes) for cost-effective scaling .
- In-line analytics : Use HPLC or FTIR for real-time monitoring to reduce purification steps .
Q. How do computational methods enhance structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular docking : Predict binding affinities to targets like kinases or GPCRs using software (AutoDock, Schrödinger).
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing Cl groups) with bioactivity using regression analysis .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to explain reactivity trends .
Q. What strategies mitigate challenges in environmental fate studies?
- Methodological Answer :
- Stability testing : Expose the compound to UV light, pH variations, and microbial cultures to assess degradation pathways .
- Ecotoxicology models : Use Daphnia magna or algae to evaluate acute/chronic toxicity.
- LC-MS/MS quantification : Detect trace metabolites in soil/water matrices to map environmental persistence .
Theoretical and Methodological Frameworks
Q. How can this compound be integrated into broader pharmacological research frameworks?
- Methodological Answer :
- Target-based drug discovery : Link to theories of enzyme inhibition (e.g., kinase or protease targets) via high-throughput screening .
- Network pharmacology : Map interactions with disease-associated pathways (e.g., NF-κB or MAPK) using bioinformatics tools .
Q. What statistical approaches validate reproducibility in bioassay data?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
